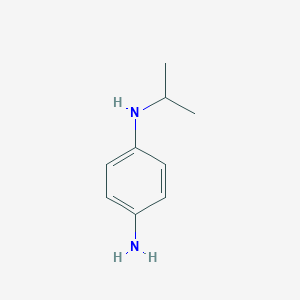

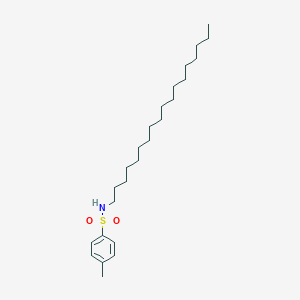

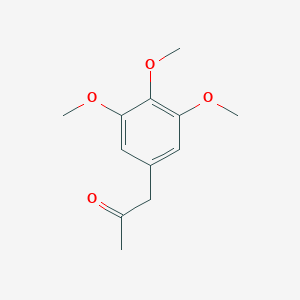

5-(Benzyloxy)-2-methylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of organic compounds with complex structures often involves multi-step reactions and the use of catalysts. For instance, the synthesis of azo-benzoic acids and their precursors involves the use of spectroscopic techniques for confirmation of the structures . Similarly, the synthesis of a novel heteroannulated chromone derivative was achieved through a DBU catalyzed condensation reaction . These methods suggest that the synthesis of "5-(Benzyloxy)-2-methylaniline" could also involve catalyzed reactions and careful structural confirmation through similar techniques.

Molecular Structure Analysis

The molecular structure and geometry of organic compounds can be determined using various spectroscopic methods and computational techniques. For example, the structures of azo-benzoic acids were optimized using the B3LYP density functional theory method . The novel compound MBCND's equilibrium geometry was investigated using DFT calculations at the B3LYP/6-311G (d,p) level of theory . These approaches could be applied to "5-(Benzyloxy)-2-methylaniline" to predict its molecular structure and electronic properties.

Chemical Reactions Analysis

The behavior of organic compounds in different chemical reactions can provide valuable information about their reactivity and stability. The azo-benzoic acids exhibit acid-base dissociation and azo-hydrazone tautomerism in solution, with the extent of equilibria dependent on solvent composition and pH . Such reactions are crucial for understanding the chemical behavior of "5-(Benzyloxy)-2-methylaniline" in various environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of organic compounds are influenced by their molecular structure. The study of MBCND included the calculation of total energy, HOMO and LUMO energies, and dipole moment, as well as the analysis of electronic absorption spectra in different solvents . These properties are essential for understanding the reactivity, solubility, and potential applications of "5-(Benzyloxy)-2-methylaniline". Supramolecular interactions, such as hydrogen bonding and C–H···π interactions, also play a significant role in the stability of the crystal structure, as seen in the crystal structure analysis of the 1:1 adduct of N-methylaniline with 5-nitrofuran-2-carboxylic acid .

Applications De Recherche Scientifique

Potential Research Applications of Similar Compounds

Organic Synthesis : Compounds with similar structures are commonly used as intermediates in the synthesis of more complex molecules. For instance, benzotriazoles, like the one mentioned in the synthesis of 5,5′-Methylene-bis(benzotriazole), are valuable for metal passivators and light-sensitive materials, indicating the potential utility of "5-(Benzyloxy)-2-methylaniline" in similar applications (Gu, Yu, Zhang, & Xu, 2009).

Pharmacology : Some compounds serve as inhibitors or modulators in biological systems. For example, DNA methyltransferase inhibitors have shown potential in altering gene expression, hinting at the possible use of "5-(Benzyloxy)-2-methylaniline" in epigenetic studies or cancer research (Goffin & Eisenhauer, 2002).

Material Science : Benzene-1,3,5-tricarboxamide derivatives have applications ranging from nanotechnology to polymer processing, suggesting that "5-(Benzyloxy)-2-methylaniline" could be explored for its supramolecular self-assembly behavior and its potential in creating new materials (Cantekin, de Greef, & Palmans, 2012).

Propriétés

IUPAC Name |

2-methyl-5-phenylmethoxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-11-7-8-13(9-14(11)15)16-10-12-5-3-2-4-6-12/h2-9H,10,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRKEHVEZGIZJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650586 |

Source

|

| Record name | 5-(Benzyloxy)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzyloxy)-2-methylaniline | |

CAS RN |

19499-88-8 |

Source

|

| Record name | 5-(Benzyloxy)-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Formanilide, N-methyl-4'-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)amino]-](/img/structure/B99816.png)